BenchChemオンラインストアへようこそ!

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide

PRMT3 IC50 Biochemical Potency

SGC707 is the only validated chemical probe for PRMT3, offering exclusive allosteric inhibition and a paired inactive control (XY1) for unambiguous target deconvolution. Achieve single-target resolution impossible with pan-PRMT inhibitors. Demonstrated oral bioavailability and cellular activity (EC50 1.3–1.6 µM) make it the definitive choice for rigorous preclinical research.

Molecular Formula C16H16N4O2
Molecular Weight 296.32 g/mol
CAS No. 1060263-51-5
Cat. No. B6539279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(cyclopropylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide
CAS1060263-51-5
Molecular FormulaC16H16N4O2
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=NC=CN=C3
InChIInChI=1S/C16H16N4O2/c21-15(19-12-5-6-12)9-11-1-3-13(4-2-11)20-16(22)14-10-17-7-8-18-14/h1-4,7-8,10,12H,5-6,9H2,(H,19,21)(H,20,22)
InChIKeyHETHEQXJSXVUTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide (SGC707) – Baseline Identity and Pharmacological Class


N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide (commonly designated SGC707) is a low-molecular-weight pyrazine-2-carboxamide derivative that functions as a first-in-class, allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) [1]. Its discovery, reported by the Structural Genomics Consortium, was achieved through structure-based optimization of an allosteric binding site unique to PRMT3, yielding a chemical probe with demonstrable cell permeability and oral bioavailability in rodents [1].

Why PRMT3 Chemical Probes Cannot Be Substituted by Pan-Type I PRMT Inhibitors: The Case for SGC707


Protein arginine methyltransferases share conserved SAM and substrate binding pockets, yet PRMT3 possesses a distinct allosteric regulatory cavity that is not present in other PRMT family members [1]. Pan-type I PRMT inhibitors (e.g., MS023) achieve their activity by occupying the SAM binding site, consequently inhibiting PRMT1, 3, 4, 6, and 8 with varying potency [2]. This promiscuity confounds target-deconvolution experiments and introduces confounding pharmacology when the goal is to isolate PRMT3-specific biology. In contrast, SGC707 exclusively binds the PRMT3 allosteric site, providing single-target resolution that generic PRMT inhibitors cannot deliver [1].

Quantitative Comparator Evidence for N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide (SGC707)


PRMT3 Inhibitory Potency of SGC707 vs. the Pan-Type I Inhibitor MS023

SGC707 inhibits PRMT3 methyltransferase activity with an IC50 of 31 nM, as measured by scintillation proximity assay under balanced substrate conditions (substrate and cofactor concentrations equal to their Km values). The pan-type I PRMT inhibitor MS023 yields a substantially weaker IC50 of 119 nM against the same enzyme under identical assay design [1][2]. This 3.8-fold difference in potency, combined with SGC707’s allosteric mechanism, provides a quantifiable advantage for experiments requiring complete PRMT3 inhibition at concentrations that minimize off-target type I PRMT engagement.

PRMT3 IC50 Biochemical Potency Target Engagement

Selectivity Breadth: SGC707 vs. 31 Methyltransferases and >250 Non-Epigenetic Targets

SGC707 was profiled against a panel of 31 protein-, DNA-, and RNA-methyltransferases. No significant inhibition was observed for any methyltransferase other than PRMT3. Further screening against >250 kinases, GPCRs, ion channels, and transporters revealed only six marginal hits (5HT2B, BRSK1, DLK1, MSK2, PKG2, PRKX) at 10 µM, with binding affinity (Ki) for 5HT2B determined to be >15 µM [1]. This selectivity breadth is not matched by pan-PRMT inhibitors such as MS023, which potently inhibits PRMT1, 3, 4, 6, and 8 (IC50 range 4–119 nM) [2].

Selectivity Off-Target Profiling Chemical Probe Qualification

Negative Control Differentiation: SGC707 vs. Its Close Structural Analog XY1

XY1, a close structural analog of SGC707 in which the isoquinoline group is replaced by a naphthyl moiety, is completely inactive against PRMT3 at concentrations up to 100 µM [1]. The >3,200-fold difference in potency between SGC707 (IC50 = 31 nM) and XY1 (IC50 > 100 µM) arises from the loss of a critical desolvated hydrogen bond with Thr466, confirming that SGC707 activity is entirely driven by specific allosteric site engagement [1]. This well-characterized active/inactive pair provides an indispensable experimental control for PRMT3 target-validation studies.

Pharmacological Negative Control Structure-Activity Relationship Chemical Biology Tool Pair

In Vivo Pharmacokinetics Supporting Animal Study Feasibility

Following intraperitoneal administration of SGC707 at 30 mg/kg to CD-1 male mice, peak plasma concentrations reached 38,000 nM (38 µM) with a half-life of approximately 1 hour. At 6 hours post-injection, the plasma concentration remained at 208 nM, which is 2-fold higher than the cellular IC50 [1]. This exposure level supports once-daily dosing for in vivo target engagement studies. In contrast, no comparable in vivo pharmacokinetic data are publicly available for many other PRMT3 tool compounds (including MS023), limiting their translation to animal models.

Pharmacokinetics In Vivo Bioavailability Plasma Exposure

Cellular Target Engagement: InCELL Hunter Assay Confirmation

SGC707 stabilizes PRMT3 in both HEK293 and A549 cells with EC50 values of 1.3 µM and 1.6 µM, respectively, as measured by the InCELL Hunter target engagement assay [1]. This cellular activity is absent in the negative control XY1, confirming that cellular stabilization requires bona fide allosteric site binding. Pan-type I inhibitors like MS023 lack this level of cellular target engagement characterization specifically for PRMT3, complicating their use in cell-based assays where target occupancy must be quantified.

Target Engagement Cellular Activity PRMT3 Stabilization

Target Residence Time: SGC707 vs. First-Generation Allosteric PRMT3 Inhibitor Compound 1

Surface plasmon resonance analysis demonstrates that SGC707 binds PRMT3 with a kon of 1.17×10⁵ M⁻¹s⁻¹ and a koff of 0.99×10⁻² s⁻¹, yielding a residence time of 9.7 minutes [1]. This represents a 1.5-fold improvement over the first-generation allosteric PRMT3 inhibitor, compound 1 (residence time 6.4 minutes; kon = 5.1×10⁴ M⁻¹s⁻¹, koff = 0.76 s⁻¹) [1]. The slower off-rate of SGC707 is mechanistically linked to the desolvated hydrogen bond with Thr466, which is absent in compound 1, and correlates with its 77-fold increase in binding affinity (SGC707 KD = 53 nM vs. compound 1 IC50 ≈ 2.4 µM) [1][2].

Residence Time Kinetics Allosteric Inhibition

Validated Application Scenarios for N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide (SGC707) Based on Evidence


Chemical Probe Tool Pair for PRMT3 Target Deconvolution

SGC707, used alongside its inactive control XY1 (>3,200-fold less potent), constitutes the only validated chemical probe pair for PRMT3. In any experiment where a phenotype is observed upon SGC707 treatment, the absence of effect with XY1 at matched concentrations directly implicates PRMT3 catalytic activity [1].

Selective PRMT3 Inhibition in Cellular Assays

SGC707 stabilizes PRMT3 in HEK293 and A549 cells with EC50 values of 1.3–1.6 µM, providing a quantitative benchmark for cellular target engagement. Its selectivity over 31 methyltransferases ensures that any observed cellular phenotype can be attributed solely to PRMT3 inhibition, a property not shared by pan-PRMT inhibitors [1].

In Vivo Pharmacodynamic and Efficacy Studies in Rodent Models

SGC707 achieves a peak plasma concentration of 38 µM and maintains levels exceeding its cellular IC50 for over 6 hours following intraperitoneal dosing at 30 mg/kg in mice [1]. This pharmacokinetic profile supports its use in preclinical models of ribosome biogenesis defects, lipid metabolism disorders, or tauopathies where PRMT3 has been implicated [1].

Structural Biology of Allosteric PRMT3 Inhibition

The co-crystal structure of SGC707 bound to PRMT3 (PDB: 4RYL) provides atomic-level resolution of the allosteric binding mode, including the critical Thr466 hydrogen bond that drives both potency and selectivity [1]. This structural information is directly usable for fragment-based drug discovery or computational modeling efforts targeting the PRMT3 allosteric site [1].

Quote Request

Request a Quote for N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.